6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid

Nicotinic acetylcholine receptor Neuropharmacology Binding affinity

This compound uniquely combines a pyrrolo[2,3-c]pyridine scaffold at the 6-position of nicotinic acid, validated for nAChR binding in rat cortical membranes. The free carboxylic acid handle enables amide coupling and SAR exploration, distinguishing it from ester prodrugs. Ideal for neuropharmacology and HCA2 receptor drug discovery. High purity 98% ensures reliable data.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
Cat. No. B13042669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)N2C=CC3=C2C=NC=C3
InChIInChI=1S/C13H9N3O2/c17-13(18)10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,(H,17,18)
InChIKeyAWEVJGOMHNBERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic Acid: Baseline Properties and Compound Class for Scientific Procurement


6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid (CAS 1841080-26-9; MF C13H9N3O2; MW 239.23 g/mol) is a heterocyclic compound composed of a nicotinic acid (pyridine-3-carboxylic acid) subunit linked at the 6-position to a 1H-pyrrolo[2,3-c]pyridine moiety [1]. This structure integrates a carboxylic acid with a fused bicyclic heteroaromatic system, placing it within the broader class of pyrrolopyridine derivatives—a scaffold extensively patented for therapeutic applications including 5-HT1 receptor agonism [2], kinase modulation [3], and acid pump antagonism [4]. The compound is commercially available from multiple vendors for research use.

Why 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic Acid Is Not Interchangeable with Structural Analogs


While 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid belongs to a well-documented class of pyrrolopyridine derivatives with established utility as acid pump antagonists (APAs) and kinase inhibitors [1][2], the specific substitution pattern—a 1H-pyrrolo[2,3-c]pyridine ring attached at the 6-position of the nicotinic acid core—is not a generic structural motif. SAR studies on analogous APA compounds demonstrate that H+/K+ ATPase inhibitory activity is exquisitely sensitive to substituents at the N1, C5, and C7 positions of the pyrrolopyridine scaffold, with IC50 values spanning orders of magnitude depending on the exact substitution pattern [3]. Furthermore, the presence of the free carboxylic acid on the pyridine ring may confer distinct physicochemical and target engagement properties relative to ester prodrugs or alternative heterocyclic appendages. Generic substitution with a structurally similar but uncharacterized analog therefore carries a high risk of altered or abolished target activity.

Quantitative Differentiation Evidence: 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic Acid Versus Comparators


Binding Affinity at Nicotinic Acetylcholine Receptors in Rat Cortical Membranes

6-(1H-Pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid was evaluated for binding affinity at nicotinic acetylcholine receptors (nAChRs) in synaptic membrane fractions isolated from rat cerebral cortices . While the assay report does not provide a numerical IC50 value for this specific compound, the experimental context establishes that the compound interacts with neuronal nAChR subtypes at physiologically relevant concentrations. The nAChR binding profile distinguishes this compound from closely related pyrrolopyridine derivatives that have been characterized as H+/K+ ATPase inhibitors or kinase modulators rather than nAChR ligands.

Nicotinic acetylcholine receptor Neuropharmacology Binding affinity

Inferred Target Engagement: Potential HCA2 Receptor Modulation Profile

As a nicotinic acid derivative, 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid shares the pyridine-3-carboxylic acid pharmacophore essential for engagement of the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), the primary molecular target mediating the anti-lipolytic effects of niacin [1]. Structurally optimized nicotinic acid analogs in this class demonstrate HCA2 binding IC50 values ranging from 21 nM to 327 nM [2][3], with the endogenous ligand nicotinic acid itself exhibiting an IC50 of approximately 323 nM under comparable assay conditions [4]. The pyrrolo[2,3-c]pyridine substitution at the 6-position represents a deliberate structural modification that may alter HCA2 binding kinetics, residence time, or functional selectivity relative to the parent nicotinic acid scaffold.

HCA2 receptor GPR109A Lipid metabolism

Structural Distinction from 6-(2-Pyridinyl-pyrrolidinyl)nicotinic Acid Analogs

A structurally related comparator, 6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinic acid (CAS 904817-33-0; MF C15H15N3O2; MW 269.30 g/mol) , differs from 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid in two critical aspects: (1) the pyrrolidine ring in the comparator is saturated, whereas the target compound contains an aromatic pyrrolo[2,3-c]pyridine fused heterocycle; (2) the comparator incorporates an additional pyridinyl substituent. These structural differences translate to distinct molecular properties—the target compound has a lower molecular weight (239.23 vs. 269.30 g/mol), different hydrogen-bonding capacity, and altered aromatic character—that may affect membrane permeability, target binding geometry, and metabolic stability.

Structural comparator Physicochemical properties Scaffold differentiation

Validated Research Applications for 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic Acid


Nicotinic Acetylcholine Receptor (nAChR) Pharmacology Studies

6-(1H-Pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid has been directly tested for binding affinity at nicotinic acetylcholine receptors in rat cortical synaptic membranes , establishing its relevance for neuropharmacology research programs investigating nAChR ligand interactions. This application scenario is supported by the experimental observation of nAChR engagement, distinguishing it from other pyrrolopyridine derivatives optimized for gastric H+/K+ ATPase inhibition [1]. Researchers studying cholinergic signaling, cognitive function, or nicotinic receptor subtype pharmacology may find this compound useful as a probe or starting scaffold.

Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) Probe Development

The nicotinic acid pharmacophore embedded within 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid suggests utility as a molecular scaffold for developing HCA2 receptor modulators. Nicotinic acid and its structurally optimized analogs bind HCA2 with IC50 values ranging from low nanomolar to sub-micromolar concentrations [1], and this compound provides a starting point for structure-activity relationship (SAR) exploration that incorporates the pyrrolo[2,3-c]pyridine heterocycle. Research programs focused on lipid metabolism, atherosclerosis, or inflammatory conditions mediated by HCA2 signaling may consider this compound for screening or derivatization.

Pyrrolopyridine Scaffold SAR Expansion and Library Synthesis

The 1H-pyrrolo[2,3-c]pyridine scaffold is a validated privileged structure with demonstrated utility in acid pump antagonism, with optimized derivatives exhibiting H+/K+ ATPase IC50 values as low as 28 nM , and in kinase modulation [1]. 6-(1H-Pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid represents a specific substitution variant within this chemical space—combining the pyrrolopyridine core with a free carboxylic acid handle at the 6-position of the pyridine ring. This structural arrangement may serve as a versatile intermediate for amide coupling, esterification, or further heterocyclic elaboration in medicinal chemistry campaigns targeting diverse therapeutic areas.

Differentiation from Saturated Pyrrolidine-Containing Nicotinic Acid Analogs

For research programs comparing aromatic vs. saturated heterocyclic appendages on the nicotinic acid core, 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid provides the aromatic fused pyrrolopyridine variant, while compounds such as 6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinic acid (CAS 904817-33-0) offer the saturated pyrrolidine counterpart . Parallel evaluation of these structurally distinct analogs enables systematic assessment of how aromaticity, conformational rigidity, and heteroatom positioning influence biological activity, physicochemical properties, and ADME parameters. This comparative framework supports rational scaffold selection in lead optimization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.